molecular formula C14H14FNOS B4431960 5-ethyl-N-(4-fluoro-2-methylphenyl)-2-thiophenecarboxamide

5-ethyl-N-(4-fluoro-2-methylphenyl)-2-thiophenecarboxamide

Cat. No. B4431960
M. Wt: 263.33 g/mol
InChI Key: GWGOSYBVNBFDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-N-(4-fluoro-2-methylphenyl)-2-thiophenecarboxamide, also known as EFMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

5-ethyl-N-(4-fluoro-2-methylphenyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have high affinity and selectivity for the cannabinoid receptor type 2 (CB2), which is involved in various physiological processes, including inflammation, pain, and immune response. This compound has also been investigated for its potential use as a PET imaging agent for CB2, which could aid in the diagnosis and treatment of various diseases.

Mechanism of Action

5-ethyl-N-(4-fluoro-2-methylphenyl)-2-thiophenecarboxamide binds to the CB2 receptor and activates signaling pathways that lead to the modulation of various physiological processes. It has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for various diseases, including multiple sclerosis, rheumatoid arthritis, and neuropathic pain.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity and selectivity for the CB2 receptor, with minimal binding to the CB1 receptor, which is associated with psychoactive effects. It has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for various diseases. This compound has also been investigated for its potential use as a PET imaging agent for CB2, which could aid in the diagnosis and treatment of various diseases.

Advantages and Limitations for Lab Experiments

5-ethyl-N-(4-fluoro-2-methylphenyl)-2-thiophenecarboxamide has several advantages for lab experiments, including its high affinity and selectivity for the CB2 receptor, its potential use as a PET imaging agent, and its anti-inflammatory and analgesic effects. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for 5-ethyl-N-(4-fluoro-2-methylphenyl)-2-thiophenecarboxamide research, including the development of new synthetic methods to improve yield and purity, the investigation of its potential use as a therapeutic agent for various diseases, and the optimization of its PET imaging properties. Additionally, further studies are needed to determine the potential toxicity of this compound and to identify any potential drug interactions.

properties

IUPAC Name

5-ethyl-N-(4-fluoro-2-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNOS/c1-3-11-5-7-13(18-11)14(17)16-12-6-4-10(15)8-9(12)2/h4-8H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGOSYBVNBFDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC2=C(C=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-ethyl-N-(4-fluoro-2-methylphenyl)-2-thiophenecarboxamide

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